2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-MESITYLACETAMIDE is a complex organic compound that features a tetrazole ring substituted with a chlorophenyl group and a mesitylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-MESITYLACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of Mesitylacetamide Moiety: The final step involves the coupling of the tetrazole derivative with mesitylacetamide using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-MESITYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Formation of tetrazole N-oxide derivatives.
Reduction: Formation of phenyl-substituted tetrazole derivatives.
Substitution: Formation of various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-MESITYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for its use in the development of new materials with unique electronic properties.
Biology: It is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: It is considered for use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-MESITYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The chlorophenyl group and mesitylacetamide moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-Chlorophenyl)-2H-1,2,3,4-Tetrazol-2-yl]-N~1~-mesitylacetamide
- 2-[5-(4-Chlorophenyl)-2H-1,2,3,4-Tetrazol-2-yl]-N~1~-mesitylacetamide
- 2-[5-(3-Bromophenyl)-2H-1,2,3,4-Tetrazol-2-yl]-N~1~-mesitylacetamide
Uniqueness
2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-MESITYLACETAMIDE is unique due to the specific positioning of the chlorophenyl group, which can influence its electronic properties and reactivity. This positioning can result in distinct biological activities and chemical behaviors compared to its analogs.
Properties
Molecular Formula |
C18H18ClN5O |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O/c1-11-7-12(2)17(13(3)8-11)20-16(25)10-24-22-18(21-23-24)14-5-4-6-15(19)9-14/h4-9H,10H2,1-3H3,(H,20,25) |
InChI Key |
XSUWUUULINBBER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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